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Compound of Interest

Compound Name: Methyl-13C cyanide-15N
CAS No.: 1755-38-0
Cat. No.: B154395
\ v

An In-Depth Technical Guide to Methyl-13C cyanide-1>N (Acetonitrile-2-13C,1°N)

Abstract

This technical guide provides a comprehensive overview of Methyl-13C cyanide-1°N, an
isotopically labeled variant of acetonitrile. The strategic incorporation of a stable carbon-13
isotope at the methyl position and a nitrogen-15 isotope at the nitrile position creates a
powerful molecular probe for a range of advanced scientific applications. This document details
its structural and physicochemical properties, outlines a validated synthetic pathway, provides
in-depth protocols for its characterization using modern spectroscopic techniques, and explores
its utility in mechanistic studies and as a probe in complex chemical environments. This guide
is intended for researchers, scientists, and drug development professionals who require a
detailed understanding of this specialized chemical tool.

Introduction: The Significance of Isotopic Labeling

Acetonitrile (CHsCN) is a ubiquitous solvent and reagent in chemical research and industry.
While its properties are well-understood, the introduction of stable, NMR-active isotopes at
specific atomic positions transforms it from a simple solvent into a sophisticated analytical tool.
Methyl-13C cyanide-1°N, with the chemical formula 13CHsC!°N, is a premier example of such a
molecule.

The dual labeling serves two primary purposes:
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» Enhanced NMR Spectroscopy: Both 13C and *°N are spin-% nuclei, making them ideal for
high-resolution NMR studies.[1] Their presence allows for the use of powerful one-
dimensional and multi-dimensional NMR experiments (e.g., HSQC, HMBC) to probe
molecular interactions and dynamics with exceptional clarity, overcoming the low natural
abundance of these isotopes.[1][2]

» Vibrational Mode Tracking: Isotopic substitution alters the reduced mass of the molecule's
functional groups. This induces a predictable shift in vibrational frequencies, particularly for
the prominent C=N stretching mode.[3] This frequency shift allows the labeled acetonitrile to
be distinguished from its unlabeled counterpart in techniques like Infrared (IR) and Raman
spectroscopy, making it an excellent probe for studying solvent-solute interactions,
coordination chemistry, and reaction mechanisms.[3]

This guide will elucidate the synthesis, characterization, and application of this unique
molecule, providing the theoretical basis and practical protocols necessary for its effective use
in a research setting.

Structural Formula and Physicochemical Properties

The core structure of Methyl-13C cyanide-*>N is identical to that of acetonitrile, with the key
distinction being the isotopic composition of the methyl carbon and the nitrile nitrogen.

Caption: Structural formula of Methyl-13C cyanide-°N.

The key physicochemical data for this compound are summarized below. The values are based
on data for related acetonitrile isotopologues and adjusted for the specific mass of 33CHsC*°N.

© 2026 BenchChem. All rights reserved. 2/11 Tech Support


https://www.reddit.com/r/Chempros/comments/159cdac/15n_nmr_question/
https://www.reddit.com/r/Chempros/comments/159cdac/15n_nmr_question/
https://meihonglab.com/wp-content/uploads/2018/08/23.rienstra-mlfjacs.pdf
https://pubs.acs.org/doi/10.1021/acs.jpcb.1c09572
https://pubs.acs.org/doi/10.1021/acs.jpcb.1c09572
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Synonym Acetonitrile-2-13C,15N

CAS Number 1755-38-0

Linear Formula 13CHsC!>N

Molecular Weight 43.04 g/mol

Typically =98 atom % 15N, =99

Isotopic Purity 1om % 13C
atom %

Boiling Point ~81-82 °C (lit.) [4]
Melting Point ~-48 °C (lit.) [4]
. ~0.805 g/mL at 25 °C (for
Density [4]
13CH313CN)

Synthesis of Methyl-**C cyanide-*>N

The synthesis of isotopically labeled acetonitriles is a well-established process, typically
involving the nucleophilic substitution of a labeled methyl halide with a labeled cyanide salt.
The causality behind this choice is the commercial availability of high-purity isotopic starting
materials and the high efficiency of the Williamson ether-like synthesis adapted for nitriles.

A reliable method is adapted from the work of Anthoni and Nielsen, which describes the
synthesis of various isotopomers of acetonitrile.

Caption: General workflow for the synthesis of Methyl-13C cyanide-1°N.

Experimental Protocol: Synthesis

Warning: This procedure involves highly toxic cyanide salts and volatile, flammable liquids. All
steps must be performed in a certified fume hood with appropriate personal protective
equipment (PPE), including gloves and safety glasses. Cyanide waste must be disposed of
according to institutional safety protocols.
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e Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, a condenser, and a nitrogen inlet, add potassium cyanide-*>N (KC*N, 1.05
equivalents).

e Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a stirrable
slurry.

o Reactant Addition: Slowly add 13C-Methyl iodide (:3CHsl, 1.00 equivalent) to the stirring
mixture via syringe.

o Reaction: Heat the mixture to 80-90 °C and allow it to react overnight under a nitrogen
atmosphere. The progress can be monitored by GC-MS analysis of small aliquots.

o Workup and Purification: Cool the reaction mixture to room temperature. The product,
Methyl-13C cyanide-1°N, is volatile. Purify the compound directly from the reaction mixture by
vacuum distillation, collecting the product in a cold trap cooled with liquid nitrogen. This one-
step method avoids complex extractions and chromatographic separations.

 Validation: The purity and identity of the final product must be confirmed by the spectroscopic
methods detailed in the following section. The expected yield for this procedure is typically
high, often in the range of 94-98%.

Spectroscopic Characterization: A Self-Validating
System

Confirming the structure and isotopic enrichment is the most critical step. A combination of
Mass Spectrometry and NMR spectroscopy provides a self-validating system to ensure the
product's integrity.

Caption: Workflow for the comprehensive spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry directly confirms the successful incorporation of both isotopes by
measuring the molecular weight of the product.

© 2026 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Expected Result: The high-resolution mass spectrum should show a molecular ion peak
corresponding to the mass of 33CHsC*>N (43.04 Da). This is two mass units higher than
unlabeled acetonitrile (41.02 Da).

e Protocol: Introduce a small sample into a high-resolution mass spectrometer (e.g., FT-ICR or
Orbitrap) via direct infusion or GC-MS.[5] The relative intensity of the M+2 peak (at m/z
43.04) compared to M+1 (m/z 42.04, corresponding to single-labeled species) and M (m/z
41.02, unlabeled) allows for the quantification of isotopic enrichment.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of this molecule, providing
unambiguous proof of the isotopes' locations through characteristic coupling patterns.

© 2026 BenchChem. All rights reserved. 5/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11622383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11622383/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Nucleus

Expected Chemical
Shift (8)

Expected
Multiplicity &
Coupling
Constants (J)

Rationale

1H

~2.0 ppm

Doublet

The three equivalent
protons are split by
the 13C nucleus they
are attached to.
1J(13C,1H) = 142 Hz.[6]

13C

~1.3 ppm (Methyl)

Quartet of Doublets

(or complex multiplet)

The methyl carbon
signal is splitinto a
quartet by the three
attached protons
(LJ(3C,1H) = 142 Hz)
and further into a
doublet by the
adjacent >N nucleus
(3J(*>N,13C) = 1.5-2.0
Hz).[6]

13C

~117 ppm (Nitrile)

Singlet (if 12C) or
Doublet (if 13C)

The nitrile carbon is
unlabeled in this
isotopologue and thus
will not appear in the
13C spectrum. If a
doubly 13C-labeled
version were used,
this signal would be
split by the 15N

nucleus.

15N

~-135 ppm (rel. to
CHsNO2)

Quartet

The 15N nucleus is
coupled to the three
protons of the methyl
group two bonds
away. 2J(*>N,1H) will

produce a quartet.
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The signal may be
further split by the 13C

methyl carbon.

Protocol Considerations:

'H NMR: A standard *H NMR spectrum will quickly confirm the doublet structure, providing

initial evidence of 13C labeling at the methyl position.

e 13C NMR: A proton-coupled 3C NMR spectrum is essential to observe the quartet arising
from 1J(*3C,*H) coupling.[6] A standard proton-decoupled spectrum will show a singlet for the
methyl carbon.

e 15N NMR: Direct 1D >N NMR is often challenging due to the low gyromagnetic ratio and long
relaxation times of the >N nucleus, leading to poor sensitivity for all but the most
concentrated samples.[1]

e Recommended Protocol: *H-1>N HMBC: A Heteronuclear Multiple Bond Correlation (HMBC)
experiment is the preferred method.[1] This 2D technique detects the insensitive °N nucleus
through its coupling to the highly sensitive protons. A cross-peak will appear correlating the

1H signal (2:0-pprm)-with-the-2N-sighal{-135 ppm), providing definitive evidence of the 13CHs-

C->N connectivity.

Infrared (IR) Spectroscopy

The primary use of IR is to confirm the isotopic shift of the nitrile stretch, which is a key
parameter for its application as a vibrational probe.

o Expected Result: The C=N stretching frequency in unlabeled acetonitrile (CH3sCN) is
complicated by Fermi resonance.[3] However, in deuterated acetonitrile (CDsCN), the
unperturbed C=N stretch is at ~2264 cm~1. In Methyl-13C cyanide-1°N, this stretch is
expected to shift to a lower frequency due to the heavier masses of the 13C and >N atoms.
This shift isolates the peak from other vibrational modes, making it a clean and sensitive
reporter of its local environment.[3]
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e Protocol: Acquire a transmission IR spectrum of the neat liquid or a solution in a suitable IR-
transparent solvent (e.g., CCls). Compare the position of the C=N stretch to a spectrum of
unlabeled acetonitrile.

Applications in Research and Development

The unique spectroscopic properties of Methyl-13C cyanide-1°>N make it a valuable tool in
several advanced research areas.

Vibrational Probe in 2D IR Spectroscopy

The well-defined, isotopically-shifted C=N vibrational frequency makes this molecule an ideal
probe for studying fast molecular dynamics in solution. In techniques like two-dimensional
infrared (2D IR) spectroscopy, the vibrational frequency of the C=N bond is exquisitely sensitive
to its local electrostatic environment.

e Mechanism of Action: When dissolved in a solution (e.g., an electrolyte), some acetonitrile
molecules will coordinate with cations. This coordination perturbs the C=N bond, causing a
distinct shift in its IR frequency. By using the isotopically labeled variant, researchers can
distinguish the "bound" versus "free" solvent populations and measure the rate of exchange
between them on a picosecond timescale.[3] This provides unprecedented insight into
solvation dynamics, ion pairing, and charge transfer processes.

Mechanistic Tracer in Chemical Reactions

In studies of reaction mechanisms, it is often crucial to track the fate of specific atoms. By
incorporating 13C and *°N labels, the methyl and nitrile groups can be followed throughout a
chemical transformation using NMR or Mass Spectrometry, helping to elucidate complex
reaction pathways and identify transient intermediates.[7]

NMR Structural and Binding Studies

As a small, stable molecule, labeled acetonitrile can be used as a probe in NMR binding
assays, particularly for metalloproteins or other systems with binding pockets that can
accommodate a nitrile ligand. Changes in the tH, 13C, or >N chemical shifts upon binding to a
macromolecule can be used to determine binding affinities and report on structural changes
within the active site.[8]
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Conclusion

Methyl-13C cyanide-1>N is more than just an isotopically labeled solvent; it is a precision tool
designed for advanced scientific inquiry. Its dual 3C and °N labels provide distinct and
powerful reporters for both NMR and vibrational spectroscopies. Through well-established
synthetic routes, this molecule can be produced with high isotopic purity, and its identity can be
rigorously validated through a multi-technique spectroscopic approach. For researchers in
physical chemistry, materials science, and drug discovery, this compound offers a unique
window into the molecular world, enabling the study of fast dynamics and complex mechanisms
that are inaccessible with conventional analytical methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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